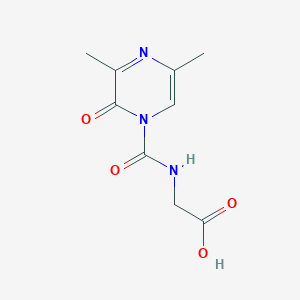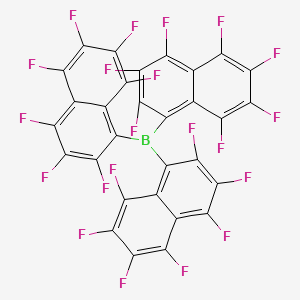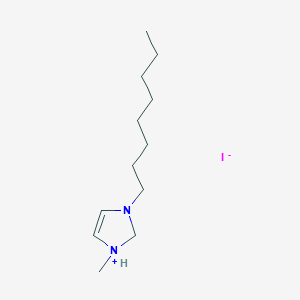
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- is a chemical compound that features a phenol group substituted with a di-1H-1,2,4-triazol-1-ylmethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- typically involves the reaction of phenol derivatives with triazole compounds. One common method includes the use of 4-(chloromethyl)phenol and 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenol derivatives.
科学研究应用
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
作用机制
The mechanism of action of Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with biological targets such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of cellular processes such as proliferation, making it a candidate for anticancer research .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-substituted phenol with similar biological activities.
4-(1H-imidazol-1-ylmethyl)phenol: A compound with an imidazole ring instead of a triazole ring, showing different reactivity and biological properties.
Uniqueness
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and its potential anticancer activity make it a valuable compound for further research and development.
属性
CAS 编号 |
502158-53-4 |
|---|---|
分子式 |
C11H10N6O |
分子量 |
242.24 g/mol |
IUPAC 名称 |
4-[bis(1,2,4-triazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C11H10N6O/c18-10-3-1-9(2-4-10)11(16-7-12-5-14-16)17-8-13-6-15-17/h1-8,11,18H |
InChI 键 |
IURVFRJSLOFVBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(N2C=NC=N2)N3C=NC=N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)





![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)

![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)

![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
